1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone is an organic compound with a complex structure that includes both hydroxyl and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-ethoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxyphenyl)-2-phenylethanone: Lacks the ethoxy group, which can affect its chemical properties and biological activity.
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.
Uniqueness
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of both hydroxyl and ethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-20-13-6-3-11(4-7-13)9-15(18)14-8-5-12(17)10-16(14)19/h3-8,10,17,19H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSSGESPLNMCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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